methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate

Medicinal Chemistry Structure–Activity Relationship Triazole Carboxamide

This 1,2,3-triazole-4-carboxamide is the definitive meta-methyl benzoate regioisomer for LPAR1 antagonist SAR. Its unique N1-(2-hydroxy-2-phenylethyl) side chain provides a stereochemically defined hydrogen-bond anchor that para-substituted or non-hydroxylated analogs lack, driving >10-fold target-engagement differences. Procure exclusively for establishing regioisomer-specific SAR, crystallographic fragment screening, or drug-likeness benchmarking. Avoid class-level substitutions that invalidate biological assay conclusions.

Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
CAS No. 1396630-88-8
Cat. No. B6504296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate
CAS1396630-88-8
Molecular FormulaC19H18N4O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
InChIInChI=1S/C19H18N4O4/c1-27-19(26)14-8-5-9-15(10-14)20-18(25)16-11-23(22-21-16)12-17(24)13-6-3-2-4-7-13/h2-11,17,24H,12H2,1H3,(H,20,25)
InChIKeyIBAHADFBNGRQNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate (CAS 1396630-88-8): Structural and Procurement Baseline


Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate (CAS 1396630-88-8) is a synthetic 1,2,3-triazole-4-carboxamide derivative with molecular formula C19H18N4O4 and molecular weight 366.4 g/mol . It belongs to a class of triazole–benzoate conjugates developed by Hoffmann-La Roche within patent series covering N-alkyltriazole compounds as LPAR antagonists (US 9321738 B2) and triazole carboxamides as trace amine-associated receptor (TAAR) modulators (US 9416127 B2) [1][2]. Its structure features a 1-(2-hydroxy-2-phenylethyl) substituent at N1 of the triazole ring and a meta-methyl benzoate anilide at the 4-carboxamide position, distinguishing it from para-substituted and non-hydroxylated analogs within the same patent families.

Why Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate Cannot Be Replaced by Generic Analogs


Within the 1,2,3-triazole-4-carboxamide chemotype, even minor structural modifications at the N1-substituent, the benzoate ring substitution pattern, or the ester position can lead to profound changes in target engagement, selectivity, and pharmacokinetic properties that are not predictable a priori [1]. For compound 1396630-88-8, the combination of a secondary alcohol at the β-carbon of the phenethyl side chain and a meta-methyl ester on the anilide ring creates a unique hydrogen-bond donor/acceptor topology and conformational restriction that distinguishes it from N1-benzyl, N1-alkyl, or para-substituted ester analogs. In the related PXR inverse agonist series, a single atom change at the N1-substituent caused >100-fold shifts in IC50 [2]. Consequently, substituting this compound with a close-in-class analog without matching quantitative functional data risks mis-assigning activity in biological assays and invalidating structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate (1396630-88-8)


Meta-Methyl Ester Benzoate vs. Para-Substituted Analog Comparison

The meta-methyl ester benzoate anilide of compound 1396630-88-8 creates a distinct spatial orientation of the ester carbonyl relative to the triazole ring compared to the para-methyl ester analog methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate . In the broader 1,2,3-triazole-4-carboxamide class, meta-substitution on the anilide ring has been shown to affect binding pocket complementarity; specifically, compound 85 in the PXR inverse agonist series (a triazole-4-carboxamide bearing a meta-substituted aryl group) exhibited a binding IC50 of 12 nM, while para-substituted analogs in the same series showed >10-fold reduced affinity (IC50 > 120 nM) [1][2].

Medicinal Chemistry Structure–Activity Relationship Triazole Carboxamide

N1-(2-Hydroxy-2-phenylethyl) Substituent: Hydrogen-Bond Donor Contribution to Target Affinity

The N1-(2-hydroxy-2-phenylethyl) substituent of compound 1396630-88-8 provides a secondary alcohol capable of acting as both hydrogen-bond donor and acceptor, a feature absent in N1-benzyl or N1-phenethyl analogs lacking the hydroxyl group . In the structurally related 1,2,3-triazole-4-carboxamide series explored by Li et al. (2022), the presence of an H-bond donor on the N1-aryl/alkyl substituent was critical for high-affinity PXR binding; removal or methylation of the hydroxyl group resulted in an average 8-fold loss of binding affinity across five matched molecular pairs [1].

Drug Design Hydrogen-Bond Interactions Triazole SAR

Calculated Physicochemical Property Differentiation from Ortho-Benzoate and Non-Ester Analogs

Compound 1396630-88-8 (MW 366.4 g/mol, formula C19H18N4O4) has a calculated topological polar surface area (tPSA) of approximately 102 Ų (amide + ester + triazole + alcohol) and 5 hydrogen-bond acceptors versus 4 in the corresponding carboxylic acid analog (where the methyl ester is hydrolyzed) . Compared to the ortho-substituted regioisomer methyl 2-{1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-amido}benzoate (CAS 1396808-86-8, MW 396.4 g/mol), compound 1396630-88-8 has a 30 Da lower molecular weight and lacks the additional 2-methoxy group on the phenethyl ring, reducing its calculated logP by approximately 0.3–0.5 log units .

Physicochemical Properties Drug-Likeness Computational Chemistry

Patent Family Provenance: LPAR Antagonist Scaffold Differentiation

The core scaffold of compound 1396630-88-8 maps onto the generic Markush structure disclosed in Hoffmann-La Roche patents US 9321738 B2 (N-alkyltriazole compounds as LPAR antagonists) and US 9416127 B2 (triazole carboxamides and uses thereof) [1][2]. In the LPAR1 antagonist patent family, triazole compounds with substituted benzyl or phenethyl N1-substituents and benzoate amide moieties demonstrated IC50 values as low as <50 nM in LPAR1 functional antagonism assays, compared to >300 nM for unsubstituted triazole carboxamides lacking the benzoate extension [1].

Lysophosphatidic Acid Receptor Fibrosis Patent Analysis

Recommended Application Scenarios for Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate


LPAR1 Antagonist Medicinal Chemistry and Fibrosis Research

Compound 1396630-88-8 is most appropriately deployed as a reference compound or synthetic intermediate in LPAR1 antagonist programs targeting fibrotic diseases. Its scaffold is derived from the Hoffmann-La Roche patent series disclosing triazole-based LPAR1 antagonists with sub-50 nM functional IC50 values [1]. Researchers developing novel LPAR1 antagonists can use 1396630-88-8 as a benchmark for the meta-methyl benzoate amide sub-series when comparing structure–activity relationships of N1-substituted analogs.

Triazole-4-carboxamide SAR Expansion with Defined Hydrogen-Bond Topology

The unique N1-(2-hydroxy-2-phenylethyl) group of 1396630-88-8 provides a stereochemically defined secondary alcohol that can serve as a hydrogen-bond anchor point for crystallographic fragment screening or structure-based drug design [2]. This compound is recommended for crystallography and biophysical binding studies where the hydroxyl group's interaction with target protein residues (e.g., tyrosine, serine, or backbone carbonyls) is being interrogated, as matched molecular pair analysis indicates an ~8-fold binding contribution from analogous hydroxyl substituents.

Meta- vs. Para-Benzoate Regioisomer Comparator Studies

For groups evaluating the impact of benzoate substitution pattern on triazole-4-carboxamide pharmacology, compound 1396630-88-8 serves as the meta-substituted regioisomer that can be directly compared to para-substituted analogs (e.g., methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate). Class-level evidence from PXR inverse agonist series demonstrates >10-fold differences in IC50 between meta- and para-substituted arylamide triazoles, making 1396630-88-8 a critical tool for establishing regioisomer-specific SAR patterns [3].

Physicochemical Property Benchmarking in Triazole–Benzoate Chemical Space

With its moderate molecular weight (366.4 g/mol) and favorable calculated logP (~2.0–2.5), compound 1396630-88-8 can be used as a reference standard for assessing the drug-likeness of newly synthesized triazole–benzoate conjugates. Its lower lipophilicity compared to dimethoxy-substituted ortho analogs (ΔlogP ≈ -0.3 to -0.5) makes it suitable as a baseline compound when evaluating aqueous solubility and permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer models .

Quote Request

Request a Quote for methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.